molecular formula C4H7N3O2 B8735030 1-Methyl-1,3,5-triazinane-2,4-dione CAS No. 64332-47-4

1-Methyl-1,3,5-triazinane-2,4-dione

Cat. No.: B8735030
CAS No.: 64332-47-4
M. Wt: 129.12 g/mol
InChI Key: PSTKRGSPZXXTFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-1,3,5-triazinane-2,4-dione is a useful research compound. Its molecular formula is C4H7N3O2 and its molecular weight is 129.12 g/mol. The purity is usually 95%.
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Properties

CAS No.

64332-47-4

Molecular Formula

C4H7N3O2

Molecular Weight

129.12 g/mol

IUPAC Name

1-methyl-1,3,5-triazinane-2,4-dione

InChI

InChI=1S/C4H7N3O2/c1-7-2-5-3(8)6-4(7)9/h2H2,1H3,(H2,5,6,8,9)

InChI Key

PSTKRGSPZXXTFC-UHFFFAOYSA-N

Canonical SMILES

CN1CNC(=O)NC1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A hydrogenation mixture consisting of 203.5 gm. (1.6 moles) of the 1-methyl-5-azauracil prepared in Part B, above, 7 teaspoons of Raney Nickel, and 8 liter ethanol in a five-gallon autoclave is subjected to 750 p.s.i. hydrogen pressure at 125° C. for an interval of 12 hours. The hydrogen is flushed out of the chamber with nitrogen gas and the reaction mixture is siphoned out of the chamber into a five-gallon carboy. The walls of the chamber are washed down with water and these washings are siphoned into the carboy. The carboy is then flushed with nitrogen (<20 p.s.i.) so as to force the medium through a filter stick onto a filter bed of Dicalite 4200 (diatomaceous earth). The solids are retained in the carboy substantially undisturbed. The medium is then sucked through the dicalite filter under reduced pressure until 1 inch of liquid remains. The solids retained in the bottom of the carboy are now mixed with two (2) liters water and 500 ml. Dicalite 4200 and this mixture is added to the filter cake. The filter cake is then washed with water. The filtrate and washings are combined and the water is removed to a volume of 1200 ml. by evaporation under reduced pressure, 20 mm mercury, and 50° C. temperature. The concentrate thus obtained is heated to 90° C., and 95% aqueous ethanol is added to a volume of two liters. Upon cooling, crystallization occurs. The crystals are collected on a filter and dried. There is thus obtained 120 gm. (59% yield) of 5,6-dihydro-5-methyl-s-triazine-2,4-(1H,3H)-dione having a melting point of 252° C. to 254° C.
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